N-Hydroxy-4-((4-(1-phenylethyl)piperazin-1-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KH-259 is a highly potent, selective, and central nervous system-penetrant histone deacetylase 6 (HDAC6) inhibitor. It demonstrates an IC50 of 0.26 µM and exerts its antidepressant effects in mice by inhibiting HDAC6 within the brain . This compound holds promise as a valuable tool for neurodegenerative diseases research .
準備方法
The synthetic routes and reaction conditions for KH-259 are not explicitly detailed in the available literature. it is known that KH-259 is produced and supplied by various chemical companies for research purposes . Industrial production methods are typically proprietary and not publicly disclosed.
化学反応の分析
KH-259, as an HDAC6 inhibitor, primarily undergoes interactions with histone deacetylase enzymes. The compound shows satisfactory metabolic stability in liver microsomes of both mice and humans . In vivo, administration of KH-259 significantly raises acetylated α-tubulin levels in mice brains without affecting acetylated histone H3K9 levels . This suggests that its antidepressant effects are mediated through inhibiting HDAC6 in the brain .
科学的研究の応用
KH-259 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Neurodegenerative Diseases Research: KH-259 is a valuable tool for studying neurodegenerative diseases due to its potent inhibition of HDAC6.
Antidepressant Research: The compound has shown antidepressant effects in mice, making it a potential candidate for developing new antidepressant therapies.
Metabolic Stability Studies: KH-259’s satisfactory metabolic stability in liver microsomes of both mice and humans makes it a useful compound for studying metabolic processes.
作用機序
KH-259 exerts its effects by inhibiting histone deacetylase 6 (HDAC6) within the brain. This inhibition leads to an increase in acetylated α-tubulin levels, which is associated with its antidepressant effects . The molecular targets and pathways involved include the HDAC6 enzyme and the subsequent modulation of acetylated α-tubulin levels .
類似化合物との比較
KH-259 is unique due to its high potency, selectivity, and ability to penetrate the central nervous system. Similar compounds include other HDAC6 inhibitors, such as:
Tubastatin A: Another selective HDAC6 inhibitor with similar applications in neurodegenerative diseases research.
ACY-1215 (Ricolinostat): An HDAC6 inhibitor used in cancer research and treatment.
CAY10603: A potent HDAC6 inhibitor with applications in studying neurodegenerative diseases and cancer.
KH-259 stands out due to its specific IC50 value and its demonstrated antidepressant effects in mice .
特性
分子式 |
C20H25N3O2 |
---|---|
分子量 |
339.4 g/mol |
IUPAC名 |
N-hydroxy-4-[[4-(1-phenylethyl)piperazin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C20H25N3O2/c1-16(18-5-3-2-4-6-18)23-13-11-22(12-14-23)15-17-7-9-19(10-8-17)20(24)21-25/h2-10,16,25H,11-15H2,1H3,(H,21,24) |
InChIキー |
ZHVQXJZQHWNCES-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。